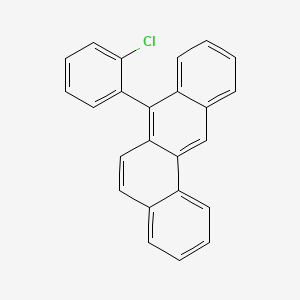
7-(2-Chlorophenyl)tetraphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Chlorophenyl)tetraphene is a polycyclic aromatic hydrocarbon that consists of a tetraphene core substituted with a 2-chlorophenyl group This compound is part of the broader class of tetraphenylene derivatives, which are known for their unique structural and electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chlorophenyl)tetraphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2 + 2 + 2] cycloaddition of triynes, which can be catalyzed by transition metals such as rhodium or cobalt. This method allows for the formation of the tetraphene core with high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(2-Chlorophenyl)tetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated tetraphene derivatives.
Substitution: Amino or thiol-substituted tetraphene derivatives.
Applications De Recherche Scientifique
7-(2-Chlorophenyl)tetraphene has a wide range of applications in scientific research, including:
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Mécanisme D'action
The mechanism of action of 7-(2-Chlorophenyl)tetraphene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions may lead to the generation of reactive oxygen species, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Tetraphenylene: A parent compound with a similar tetraphene core but lacking the 2-chlorophenyl substitution.
7-(2-Bromophenyl)tetraphene: A bromine-substituted analog with similar chemical properties but different reactivity due to the presence of bromine instead of chlorine.
Uniqueness: The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of more complex molecules .
Propriétés
Numéro CAS |
1557-89-7 |
|---|---|
Formule moléculaire |
C24H15Cl |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
7-(2-chlorophenyl)benzo[a]anthracene |
InChI |
InChI=1S/C24H15Cl/c25-23-12-6-5-11-21(23)24-19-10-4-2-8-17(19)15-22-18-9-3-1-7-16(18)13-14-20(22)24/h1-15H |
Clé InChI |
HRCNQSVZLRENQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)

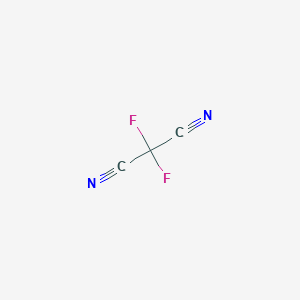
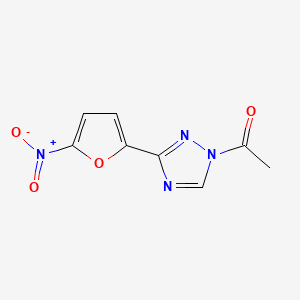

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)

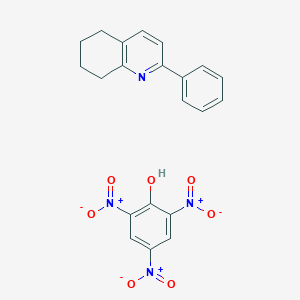
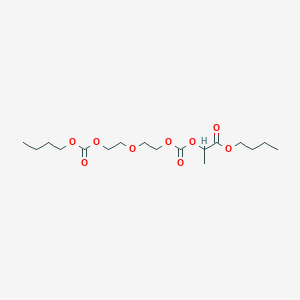
![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
